

Methyl 3-aminobenzoate: A Core Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-aminobenzoate

Cat. No.: B107801

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminobenzoate is a vital aromatic compound that serves as a fundamental building block in the landscape of organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group, makes it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical and dye industries.

Core Chemical and Physical Properties

Methyl 3-aminobenzoate is a stable, crystalline solid at room temperature, exhibiting properties that make it a valuable intermediate in various synthetic transformations.^[1] A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3]
Molecular Weight	151.16 g/mol	[1][2][3]
Appearance	Light beige to brown crystalline powder or crystals	[1]
Melting Point	≥42 °C	
Boiling Point	170 °C at 20 mmHg; 281.5 °C at 760 mmHg	[1]
Density	1.166 - 1.232 g/cm ³	[1]
Solubility	Slightly soluble in water (0.1-1%)	[1]
Flash Point	140.4 °C	[1]
Refractive Index	1.565	[1]
CAS Number	4518-10-9	[1][2][3]

Synthesis of Methyl 3-aminobenzoate

The most prevalent and widely utilized method for the synthesis of **Methyl 3-aminobenzoate** is the Fischer esterification of 3-aminobenzoic acid.[1] This reaction is typically carried out using methanol in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of 3-Aminobenzoic Acid

This protocol outlines a general and effective laboratory-scale synthesis of **Methyl 3-aminobenzoate**.

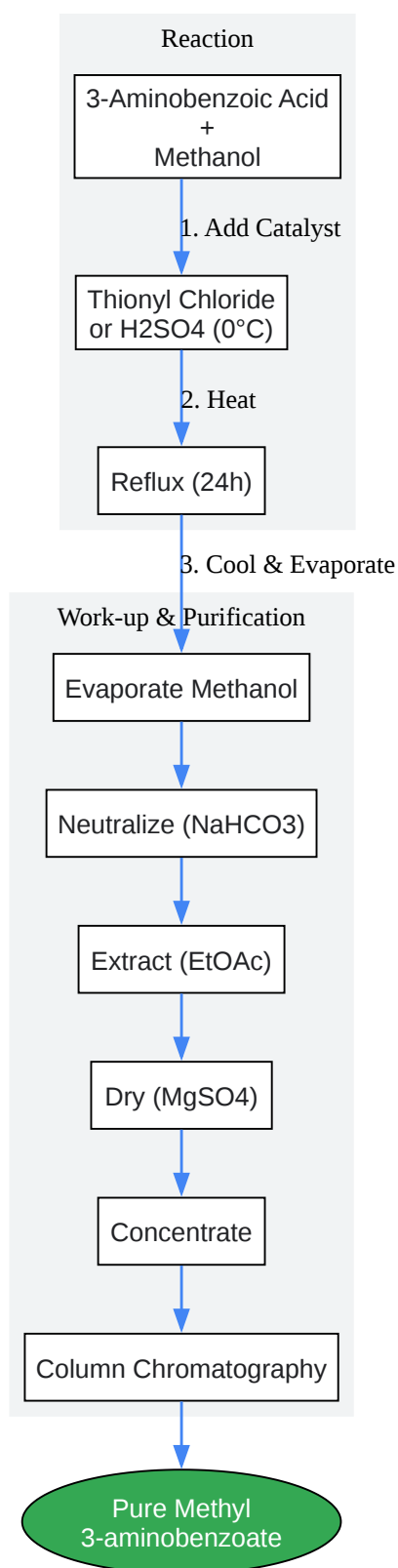
Materials:

- 3-Aminobenzoic acid

- Methanol (MeOH)
- Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.^[1]
- **Catalyst Addition:** Cool the mixture to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (2.5 equivalents) to the stirred solution.^{[1][4]} Alternatively, a catalytic amount of concentrated sulfuric acid can be used.^[1]
- **Reflux:** After the complete addition of the catalyst, heat the reaction mixture to reflux.^{[1][3]} Maintain the reflux for 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).^{[1][4]}
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.^[1]
- **Neutralization:** Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.^{[1][4]}
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).^{[1][4]}
- **Drying and Concentration:** Combine the organic layers and dry them over anhydrous magnesium sulfate.^{[1][4]} Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 3-aminobenzoate**.
- **Purification:** The crude product can be further purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.^[4]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 3-aminobenzoate**.

Applications in Organic Synthesis

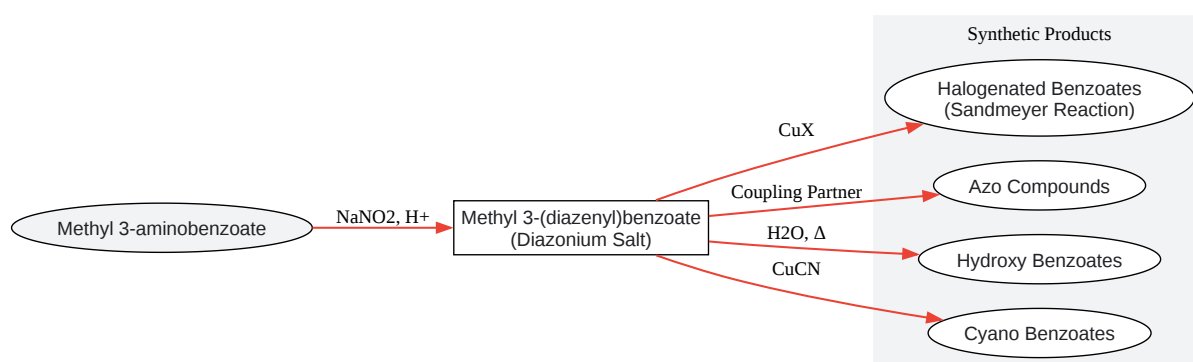
Methyl 3-aminobenzoate is a versatile intermediate due to the reactivity of its amino and ester functionalities. It serves as a precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other specialty chemicals.[5]

Acylation and Amide Bond Formation

The amino group of **Methyl 3-aminobenzoate** readily undergoes acylation reactions with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and in the construction of more complex molecular architectures.

Diazotization and Subsequent Reactions

The primary aromatic amine of **Methyl 3-aminobenzoate** can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[6] This diazonium intermediate is highly versatile and can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring.[6]



[Click to download full resolution via product page](#)

Caption: Key reactions of the diazonium salt derived from **Methyl 3-aminobenzoate**.

Role in Drug Development

Methyl 3-aminobenzoate and its derivatives are important scaffolds in medicinal chemistry. The aminobenzoic acid motif is present in a number of biologically active compounds.[7] For instance, derivatives of aminobenzoic acid have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.[7] A fluorinated analog, Methyl 3-Amino-2-Fluorobenzoate, is a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8] The strategic placement of functional groups on the aminobenzoate core is crucial for the biological activity of the final drug substance.[8]

Conclusion

Methyl 3-aminobenzoate is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of chemical entities. Its straightforward synthesis and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules with significant applications in pharmaceuticals, materials science, and beyond. The experimental protocols and reaction pathways detailed in this guide underscore its importance and provide a solid foundation for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid, 3-amino-, methyl ester | C₈H₉NO₂ | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Methyl 3-aminobenzoate: A Core Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107801#methyl-3-aminobenzoate-as-an-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com